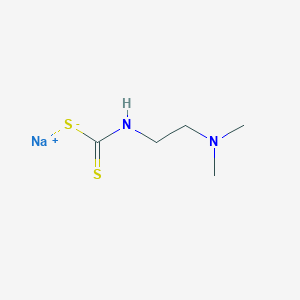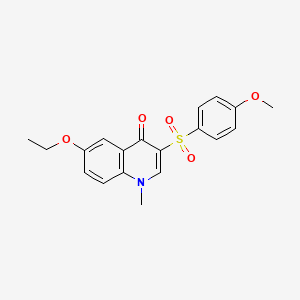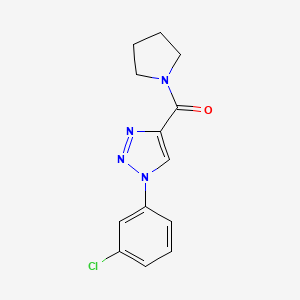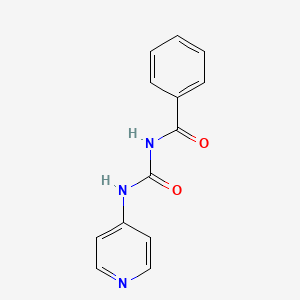
Sodium (2-(dimethylamino)ethyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2-(dimethylamino)ethyl)carbamodithioate: is a chemical compound with the molecular formula C₅H₁₁N₂NaS₂ and a molecular weight of 186.28 g/mol . This compound is typically stored at room temperature and is available in powder form. It is used primarily in research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-(dimethylamino)ethyl)carbamodithioate involves the reaction of N,N-dimethylethylenediamine with carbon disulfide in the presence of sodium hydroxide . The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then isolated and purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions: Sodium (2-(dimethylamino)ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted carbamodithioates.
科学研究应用
Chemistry: Sodium (2-(dimethylamino)ethyl)carbamodithioate is used in the synthesis of various organic compounds and as a reagent in organic chemistry. It is particularly useful in the formation of thioesters and other sulfur-containing compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating protein-sulfur interactions. It is also used in the synthesis of bioconjugates with peptides and small proteins.
Medicine: It is also used in the development of thixotropic hydrogels for biomedical applications.
Industry: In industrial applications, this compound is used in water treatment processes for the degradation of organic pollutants. It is also used in the synthesis of polymer and gel systems for health and personal care formulations.
作用机制
The mechanism of action of sodium (2-(dimethylamino)ethyl)carbamodithioate involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. It can also participate in redox reactions, affecting the redox state of cellular components.
相似化合物的比较
- Sodium N,N-dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Sodium pyrrolidinedithiocarbamate
Comparison: Sodium (2-(dimethylamino)ethyl)carbamodithioate is unique in its structure, which includes a dimethylaminoethyl group. This structural feature imparts distinct reactivity and binding properties compared to other dithiocarbamates. For example, sodium N,N-dimethyldithiocarbamate lacks the ethyl linkage, resulting in different chemical behavior and applications.
属性
IUPAC Name |
sodium;N-[2-(dimethylamino)ethyl]carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S2.Na/c1-7(2)4-3-6-5(8)9;/h3-4H2,1-2H3,(H2,6,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIFCKGNPYWNW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2NaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088499-23-2 |
Source


|
| Record name | sodium (2-(dimethylamino)ethyl)carbamodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)




![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)


![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
